
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is an organic compound that features a nitrile group, a hydroxy group, and a methoxyphenoxy group attached to a phenylpropanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methoxyphenol attacks the benzyl cyanide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-methoxyphenoxy)-2-phenylpropanenitrile
- 2-Hydroxy-3-(3-ethoxyphenoxy)-2-phenylpropanenitrile
- 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanoic acid
Uniqueness
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
18787-04-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile |
InChI |
InChI=1S/C16H15NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18,11-17)13-6-3-2-4-7-13/h2-10,18H,12H2,1H3 |
InChI Key |
VPHWMIVTJMMPDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(C#N)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


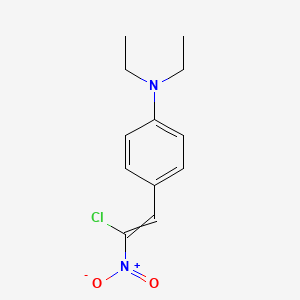
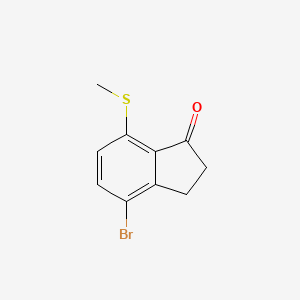
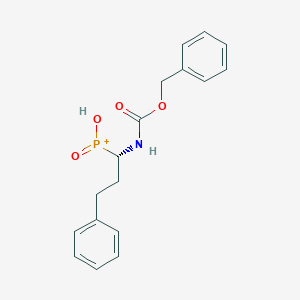
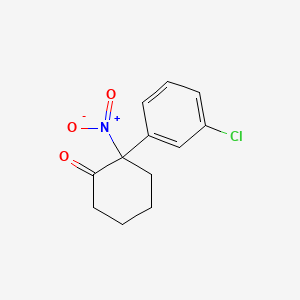
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
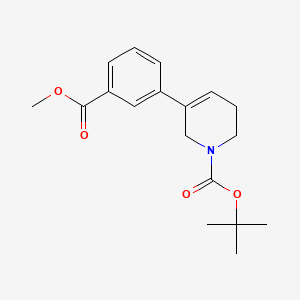
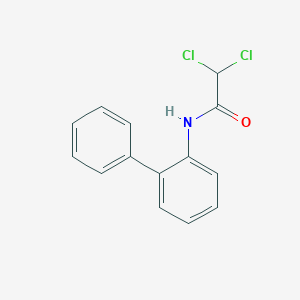
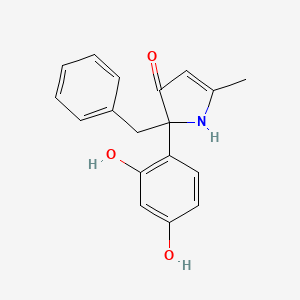
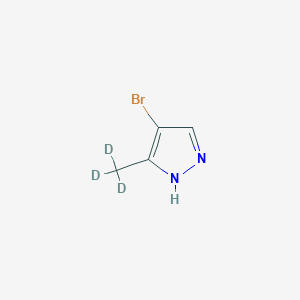
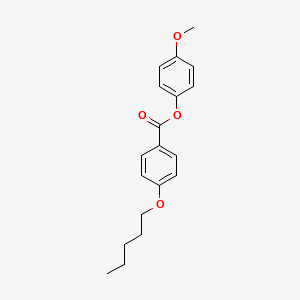
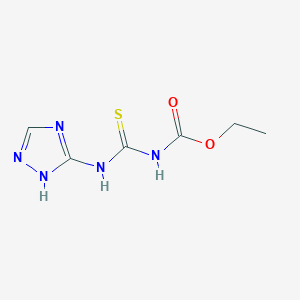
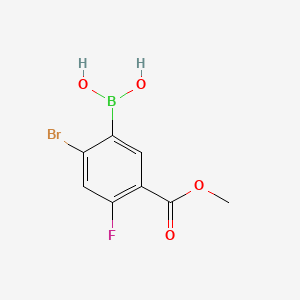
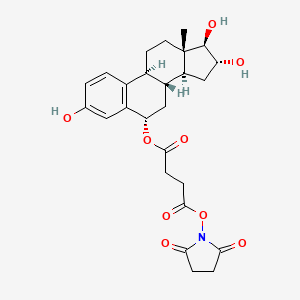
methanone](/img/structure/B14013331.png)
